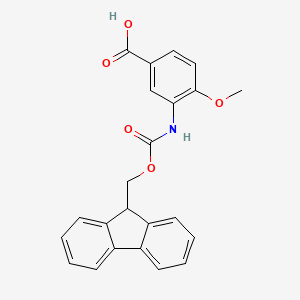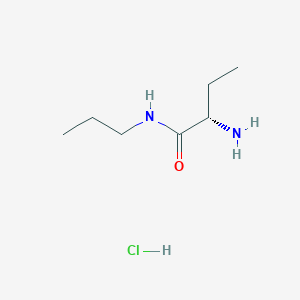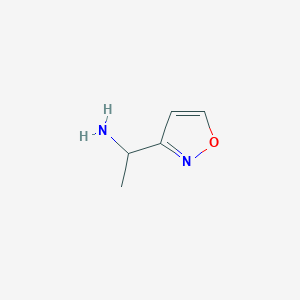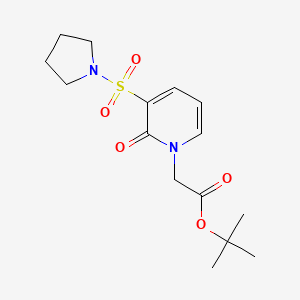![molecular formula C20H18N4O3 B2963787 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941964-48-3](/img/structure/B2963787.png)
6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound, notable for its complex structure which includes fused pyrimidine and furan rings. These kinds of structures often display a range of chemical behaviors and biological activities, making them of particular interest in fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A general approach might include:
Formation of the furan ring: Starting from appropriate pyridine and pyrimidine precursors, the furan ring is synthesized through cyclization reactions.
Introduction of functional groups: Through nucleophilic substitutions or electrophilic additions, essential groups such as benzylamino and dimethyl moieties are added.
Purification and crystallization: The final compound is often purified using techniques such as column chromatography and crystallized to achieve a high-purity product.
Industrial Production Methods
Industrial synthesis involves scaling up laboratory methods, optimizing yields, and ensuring reproducibility. Methods such as high-pressure liquid phase reactions, controlled temperature, and solvent selection are critical for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxo-derivatives.
Reduction: It can be reduced under appropriate conditions to yield reduced forms.
Substitution: Functional groups on the furan and pyrimidine rings can be replaced by other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products from these reactions include hydroxylated derivatives, deoxy derivatives, and substituted analogs, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Utilized as an intermediate in the synthesis of more complex chemical compounds.
Biology and Medicine
Potential Therapeutic Agents: Explored for activities such as anti-cancer, anti-inflammatory, and antimicrobial properties due to its ability to interact with various biological targets.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme functions and in drug design.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Agriculture: Studied for its potential use in agrochemicals to protect crops from pests and diseases.
Mécanisme D'action
The compound exerts its effects primarily through binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic or biological effect. Detailed molecular docking studies and bioassays often provide insights into these interactions, revealing the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Amino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the benzyl group, which can significantly alter its chemical properties and biological activity.
6-(benzylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione: : Missing the pyridine ring, leading to different reactivity and applications.
Unique Features
Benzylamino group: Provides specific interactions with biological targets, enhancing its therapeutic potential.
Dimethyl groups: Affect the compound’s solubility and stability, making it suitable for specific industrial applications.
Pyridinyl moiety: Adds complexity to the compound, allowing it to engage in a wider range of chemical reactions and biological activities.
Conclusion
6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a versatile compound with significant potential in various scientific fields. Its complex structure and diverse reactivity make it a valuable subject for further research and application development.
Propriétés
IUPAC Name |
6-(benzylamino)-1,3-dimethyl-5-pyridin-2-ylfuro[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-23-18(25)16-15(14-10-6-7-11-21-14)17(27-19(16)24(2)20(23)26)22-12-13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIARDFLLQMQLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC=CC=N4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2963704.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2963707.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2963709.png)





![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2963725.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)
